Valproic acid glucuronide

Vue d'ensemble

Description

Valproic acid glucuronide is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Valproic acid is primarily used in the treatment of epilepsy and bipolar disorder, and it is also used to treat migraine headaches and schizophrenia . The glucuronidation of valproic acid is a crucial metabolic pathway that enhances its solubility and facilitates its excretion from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of valproic acid glucuronide involves the glucuronidation of valproic acid. This process can be achieved using enzymatic methods, where valproic acid is conjugated with glucuronic acid in the presence of enzymes such as UDP-glucuronosyltransferases (UGTs) . The reaction typically occurs in the liver, where UGTs catalyze the transfer of glucuronic acid to valproic acid, forming this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where valproic acid and glucuronic acid are combined in the presence of UGT enzymes under controlled conditions. The reaction mixture is then purified to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Valproic acid glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis of this compound can occur in the presence of hydrolase enzymes, leading to the release of valproic acid and glucuronic acid . Additionally, this compound can participate in conjugation reactions with other molecules, enhancing its solubility and excretion .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using hydrolase enzymes such as acylpeptide hydrolase (APEH).

Conjugation: Enzymatic conjugation using UGT enzymes.

Major Products Formed:

Hydrolysis: Valproic acid and glucuronic acid.

Conjugation: Various conjugated forms of valproic acid.

Applications De Recherche Scientifique

Metabolism and Formation of Valproic Acid Glucuronide

Valproic acid undergoes extensive metabolism in the liver, primarily through glucuronidation, which accounts for 30-70% of the administered dose. The enzyme UDP-glucuronosyltransferases (UGTs) catalyzes this process, leading to the formation of VPA-G. Studies have shown that different UGT isoforms are involved in this metabolic pathway, with notable variability in activity across different age groups .

Key Findings on VPA-G Formation

- Age-Related Variability : Research indicates that the glucuronidation rates of VPA may remain relatively stable even in elderly populations, despite a decrease in liver mass .

- Kinetic Studies : Kinetic analysis has revealed significant differences in intrinsic clearance rates between younger and older human liver microsomes, suggesting that age does not significantly affect the glucuronidation process .

Therapeutic Implications

VPA-G is not merely a byproduct of VPA metabolism; it has been implicated in various therapeutic effects:

- Neuroprotective Effects : VPA and its metabolites, including VPA-G, have shown potential neuroprotective properties by modulating signaling pathways such as Akt/mTOR/p70S6K. These pathways are crucial for cellular growth and survival, particularly in muscle tissues .

- Role in Epilepsy Treatment : As a metabolite of an antiepileptic drug, VPA-G contributes to the overall efficacy of VPA in managing seizures. Its presence can enhance the drug's therapeutic profile by providing additional mechanisms for seizure control.

Drug Interactions

VPA-G is also significant in understanding drug interactions, particularly with carbapenem antibiotics. These interactions can influence the pharmacokinetics of VPA:

- Inhibition of Hydrolysis : Carbapenems such as meropenem have been shown to accelerate the glucuronidation of VPA while inhibiting the hydrolysis of VPA-G back to VPA. This results in altered serum concentrations of both compounds .

- Impact on Absorption : Studies indicate that carbapenems may reduce the absorption of VPA from the gastrointestinal tract, further complicating treatment regimens involving both drugs .

Case Studies and Clinical Observations

Several studies have documented specific cases illustrating the clinical relevance of VPA-G:

- Interaction with Meropenem : In a clinical setting, patients receiving meropenem alongside VPA experienced decreased serum levels of VPA due to enhanced glucuronidation and reduced hydrolysis of its glucuronide form .

- Elderly Patients : Observations from elderly patients indicate that while glucuronidation remains effective, careful monitoring is necessary due to potential variations in metabolic rates that could affect drug efficacy and safety .

Mécanisme D'action

Valproic acid glucuronide exerts its effects primarily through its parent compound, valproic acid. Valproic acid increases the levels of gamma-aminobutyric acid (GABA) in the brain by inhibiting its catabolism and preventing its reabsorption by glial cells and nerve endings . This leads to enhanced inhibitory neurotransmission and stabilization of neuronal activity . Additionally, valproic acid inhibits voltage-sensitive sodium channels, reducing neuronal excitability . The glucuronidation of valproic acid enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetics and pharmacodynamics .

Comparaison Avec Des Composés Similaires

Valproic acid glucuronide can be compared with other glucuronidated metabolites of carboxylic acid-containing drugs. Similar compounds include:

Probenecid glucuronide: Formed from probenecid, a drug used to treat gout.

Indomethacin glucuronide: Formed from indomethacin, a nonsteroidal anti-inflammatory drug.

Naproxen glucuronide: Formed from naproxen, another nonsteroidal anti-inflammatory drug.

Uniqueness: this compound is unique due to its role in the metabolism of valproic acid, a drug with diverse therapeutic applications in neurology and psychiatry . Its formation and excretion are crucial for the pharmacokinetics and safety profile of valproic acid .

Activité Biologique

Valproic acid glucuronide (VPAG) is a significant metabolite of valproic acid (VPA), a widely used anticonvulsant and mood-stabilizing drug. Understanding the biological activity of VPAG is crucial for elucidating its pharmacological effects, interactions, and implications in therapeutic contexts. This article explores the metabolic pathways, enzymatic interactions, and clinical implications of VPAG, supported by relevant data tables and case studies.

Metabolism and Formation of this compound

Valproic acid undergoes extensive metabolism primarily through glucuronidation, which accounts for approximately 20-70% of its elimination from the body. The formation of VPAG occurs mainly in the liver via the action of UDP-glucuronosyltransferases (UGTs). Notably, several UGT isoforms catalyze this reaction, including UGT1A4, UGT1A8, and UGT1A10, with UGT2B7 showing the highest intrinsic clearance rates .

Table 1: Enzymatic Activity in VPAG Formation

| UGT Isoform | Intrinsic Clearance | Activity |

|---|---|---|

| UGT1A4 | Moderate | Catalyzes VPAG formation |

| UGT1A8 | Moderate | Catalyzes VPAG formation |

| UGT1A10 | Moderate | Catalyzes VPAG formation |

| UGT2B7 | Highest | Most efficient in forming VPAG |

| UGT1A1 | None | No activity towards VPA glucuronidation |

Pharmacokinetics and Variability

Research indicates significant variability in the formation rates of VPAG among different populations. A study comparing elderly and younger human liver microsomes found that while the average formation rates were similar across age groups, intrinsic clearance varied significantly within each group. For instance, VPAG formation ranged from 6.0 to 53.4 nmol/min/mg protein , highlighting considerable interindividual variability .

Case Study: Age-Related Variability in VPAG Formation

In a study assessing the impact of aging on VPA metabolism, researchers found that elderly subjects exhibited a range of glucuronidation rates that were not significantly different from younger subjects. However, individual responses to VPA treatment varied widely, suggesting that factors such as genetic polymorphisms in UGT enzymes could influence therapeutic outcomes .

Drug Interactions Involving this compound

The interaction between valproic acid and other drugs can significantly affect its pharmacokinetics. Notably, carbapenem antibiotics have been shown to decrease plasma levels of VPA by inhibiting the hydrolysis of VPAG. The enzyme acylpeptide hydrolase (APEH) plays a crucial role in this interaction by hydrolyzing VPAG back to VPA. Inhibition of APEH by carbapenems leads to reduced availability of active VPA, which can impair seizure control in patients .

Table 2: Drug Interaction Effects on VPA Levels

| Drug | Effect on VPA Levels | Mechanism |

|---|---|---|

| Carbapenems | Decrease | Inhibition of VPAG hydrolysis by APEH |

| Other Antiepileptics | Variable | Potential competition for metabolic pathways |

Clinical Implications

The understanding of VPAG's biological activity has significant implications for clinical practice. Variability in glucuronidation can influence drug dosing strategies, particularly in populations with differing metabolic capacities. Clinicians must consider these factors when prescribing VPA to ensure optimal therapeutic outcomes.

Case Study: Malabsorption and Dosing Adjustments

A clinical case involving a 30-year-old female patient with juvenile myoclonic epilepsy highlighted issues related to malabsorption of VPA. Following adjustments to her formulation and dosage based on therapeutic drug monitoring, significant improvements were observed in seizure frequency and EEG recordings. This case underscores the importance of individualized treatment plans that account for metabolic variability .

Propriétés

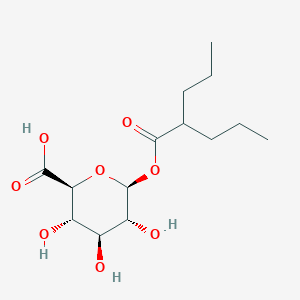

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKSYIHWRBBHIC-JVWRJRKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311881 | |

| Record name | Valproic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valproic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60113-83-9 | |

| Record name | Valproic acid glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valproic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALPROATE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB05J7266C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valproic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.